

Spectroscopic Profile of N-(5-Bromo-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(5-Bromo-2-methylphenyl)acetamide</i>
Cat. No.:	B050266

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(5-Bromo-2-methylphenyl)acetamide**, a key intermediate in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(5-Bromo-2-methylphenyl)acetamide**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
Data not available	

Mass Spectrometry (MS) Data

m/z	Interpretation
Data not available	

Note: Specific experimental spectroscopic data for **N-(5-Bromo-2-methylphenyl)acetamide** is not readily available in public databases. The tables above are placeholders to be populated upon acquisition of the data.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(5-Bromo-2-methylphenyl)acetamide** would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- ¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts would be reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts would be referenced to the solvent signal and reported in ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **N-(5-Bromo-2-methylphenyl)acetamide** would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.

- A small amount of the finely ground sample (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- The mixture would then be compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
- The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded over the standard mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

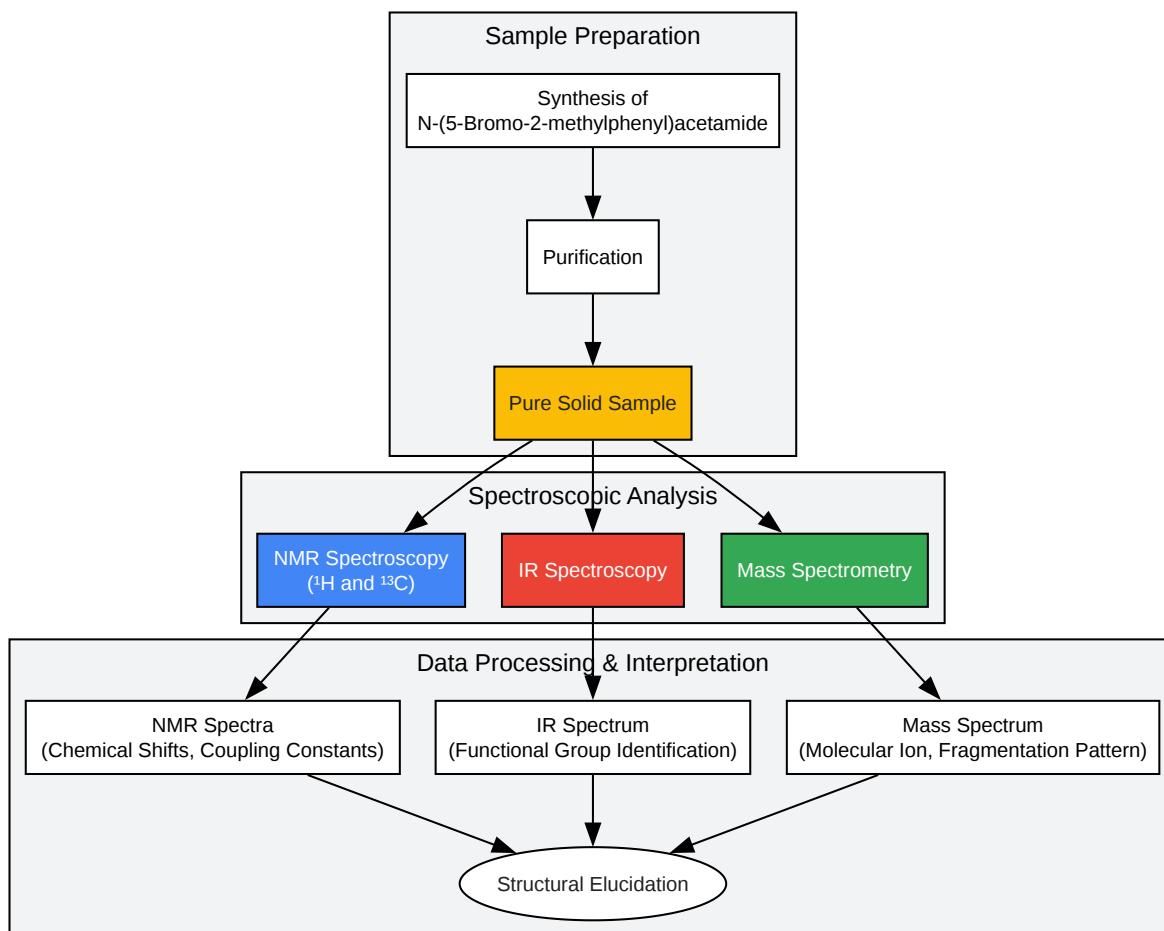
Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer.

- A small amount of the sample would be introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
- The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a beam of high-energy electrons (typically 70 eV).
- This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A mass spectrum, a plot of ion intensity versus m/z , would be generated.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of **N-(5-Bromo-2-methylphenyl)acetamide** is depicted in the following diagram.



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Spectroscopic Analysis Workflow

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com